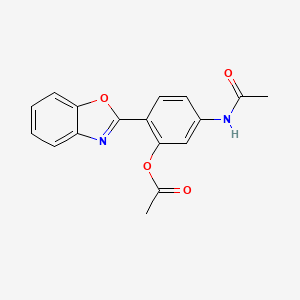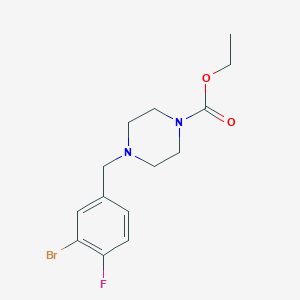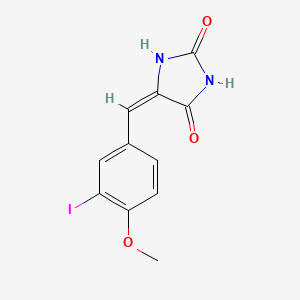![molecular formula C18H19NO4 B5848083 isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)
isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as IBFA and has been synthesized using different methods.
Applications De Recherche Scientifique
IBFA has been the subject of numerous scientific research studies due to its potential applications in various fields. One of its major applications is in the field of cancer research. Studies have shown that IBFA exhibits potent anti-cancer activity against different cancer cell lines. IBFA induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Mécanisme D'action
The mechanism of action of IBFA in cancer cells is not yet fully understood. However, studies have shown that IBFA inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn alters chromatin structure and gene expression. This alteration in gene expression is believed to be responsible for the anti-cancer activity of IBFA.
Biochemical and Physiological Effects:
IBFA has been shown to exhibit various biochemical and physiological effects. Studies have shown that IBFA inhibits the activity of HDACs, which leads to the accumulation of acetylated histones. This alteration in chromatin structure and gene expression results in the inhibition of cancer cell growth and proliferation. Additionally, IBFA has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
IBFA has several advantages as a research tool. It exhibits potent anti-cancer activity against different cancer cell lines, making it a valuable tool in cancer research. Additionally, IBFA is relatively easy to synthesize and purify, making it readily available for research purposes. However, IBFA also has some limitations. Its mechanism of action is not yet fully understood, and further research is needed to elucidate its mode of action. Additionally, IBFA exhibits cytotoxicity towards normal cells, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on IBFA. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Studies have shown that IBFA exhibits potent anti-cancer activity, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to elucidate the mechanism of action of IBFA in cancer cells. Another direction is to investigate the potential of IBFA in other fields such as epigenetics and neurodegenerative diseases. Overall, IBFA has great potential as a research tool and a therapeutic agent, and further research is needed to fully explore its potential.
In conclusion, IBFA is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It exhibits potent anti-cancer activity against different cancer cell lines and has been shown to inhibit the activity of HDACs. IBFA has several advantages as a research tool, but also has some limitations. There are several future directions for research on IBFA, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of IBFA has been achieved using different methods. One of the most common methods involves the reaction of isobutyl 4-aminobenzoate with 3-(2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure IBFA.
Propriétés
IUPAC Name |
2-methylpropyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(2)12-23-18(21)14-5-7-15(8-6-14)19-17(20)10-9-16-4-3-11-22-16/h3-11,13H,12H2,1-2H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCOEPXPBKOBJD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)
![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)

![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)







![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)
